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molecular formula C12H6ClFIN3 B8445546 6-Chloro-2-(4-fluorophenyl)-3-iodoimidazo[1,2-b]pyridazine

6-Chloro-2-(4-fluorophenyl)-3-iodoimidazo[1,2-b]pyridazine

Cat. No. B8445546
M. Wt: 373.55 g/mol
InChI Key: PCPUYJBGQFOACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546395B2

Procedure details

A solution of 6.61 g (40.9 mmol) of iodine monochloride in 40 ml of chloroform is added in a rapid dropwise manner to a solution, cooled to 0° C., of 5.20 g (21.0 mmol) of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (CAS number: 244081-70-7) in 130 ml of chloroform. After returning to ambient temperature and after stirring for 4 hours, the mixture is treated with a 5% aqueous solution of sodium thiosulphate. The product is extracted with dichloromethane, the organic phase is dried by filtration over a hydrophobic filtration cartridge and concentrated under reduced pressure. The residue is triturated in acetonitrile, the solid is isolated after filtration and rinsing with diisopropyl ether. 5.7 g of beige powder are isolated after drying under vacuum.
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]Cl.[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[N:8]([CH:10]=[C:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[N:12]=2)[N:9]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)(Cl)Cl>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[N:8]([C:10]([I:1])=[C:11]([C:13]3[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:18]=3)[N:12]=2)[N:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.61 g
Type
reactant
Smiles
ICl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C2=CC=C(C=C2)F
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic phase is dried by filtration over a hydrophobic filtration cartridge
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated in acetonitrile
CUSTOM
Type
CUSTOM
Details
the solid is isolated
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
rinsing with diisopropyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=C(N2)C2=CC=C(C=C2)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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